Comparative Pharmacological Inactivity: Abiraterone N-Oxide vs. Active Metabolites in CYP17A1 Inhibition
Abiraterone N-Oxide is pharmacologically inactive as a CYP17A1 inhibitor, in stark contrast to the parent compound abiraterone and its active metabolite D4A. While abiraterone exhibits potent inhibition of CYP17A1 with an IC50 of 2.5 nM for 17α-hydroxylase and 15 nM for 17,20-lyase in cell-free assays, Abiraterone N-Oxide shows no measurable activity against this target . This inactivity extends to its sulfated conjugate, N-oxide abiraterone sulfate, which is similarly devoid of CYP17A1 inhibition. The lack of activity is critical for its role as a clearance pathway metabolite [1].
| Evidence Dimension | CYP17A1 inhibition potency |
|---|---|
| Target Compound Data | No measurable CYP17A1 inhibition |
| Comparator Or Baseline | Abiraterone: IC50 2.5 nM (17α-hydroxylase), 15 nM (17,20-lyase); D4A: potent CYP17A1 inhibitor with additional AR antagonist activity |
| Quantified Difference | >1000-fold reduction in potency compared to abiraterone |
| Conditions | Cell-free recombinant CYP17A1 assay |
Why This Matters
This confirms the compound's exclusive role as an inactive metabolic end-product, essential for pharmacokinetic modeling and DDI risk assessment.
- [1] Monbaliu J, et al. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity. Drug Metab Dispos. 2016;44(10):1682-91. View Source
